molecular formula C16H12FNOSe B12911054 Isoxazole, 3-(4-fluorophenyl)-5-[(phenylseleno)methyl]- CAS No. 833462-34-3

Isoxazole, 3-(4-fluorophenyl)-5-[(phenylseleno)methyl]-

Cat. No.: B12911054
CAS No.: 833462-34-3
M. Wt: 332.2 g/mol
InChI Key: XLOGDRAPECYOKJ-UHFFFAOYSA-N
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Description

Historical Context of Isoxazole-Based Heterocycles in Medicinal Chemistry

Isoxazoles, five-membered aromatic rings containing one oxygen and one nitrogen atom adjacent to each other, emerged as critical scaffolds in medicinal chemistry following the discovery of natural products like muscimol and ibotenic acid. Their synthetic accessibility via 1,3-dipolar cycloadditions between nitrile oxides and alkynes enabled rapid diversification, leading to drugs such as valdecoxib (a cyclooxygenase-2 inhibitor) and β-lactamase-resistant antibiotics like cloxacillin. The electron-deficient nature of the isoxazole ring facilitates π-stacking interactions with biological targets, while substituents at the 3- and 5-positions allow fine-tuning of pharmacokinetic properties. For example, the introduction of a 4-fluorophenyl group at position 3 enhances metabolic stability by reducing cytochrome P450-mediated oxidation, a strategy employed in flucloxacillin.

Significance of Selenium-Containing Substituents in Bioactive Molecules

Organoselenium compounds exhibit distinct pharmacological advantages due to selenium's polarizability and redox activity. The phenylseleno (-SePh) group in 3-(4-fluorophenyl)-5-[(phenylseleno)methyl]isoxazole acts as a glutathione peroxidase (GPx) mimetic, scavenging reactive oxygen species through catalytic cycles involving selenol (-SeH) and selenenic acid (-SeOH) intermediates. This property is critical in mitigating oxidative stress, a hallmark of inflammatory and neurodegenerative diseases. Additionally, selenium's ability to form stable bonds with sulfur-containing biological targets (e.g., cysteine residues in proteins) enhances binding affinity and selectivity. Recent studies demonstrate that selenium-containing analogs of known drugs, such as ebselen, show improved efficacy in preclinical models of ischemia-reperfusion injury and bacterial infections.

Structural Uniqueness of 3-(4-Fluorophenyl)-5-[(Phenylseleno)Methyl]Isoxazole

The molecular architecture of this compound integrates three key elements:

  • Isoxazole Core : Serves as a planar, rigid platform that promotes target engagement via hydrophobic and dipole interactions.
  • 4-Fluorophenyl Substituent : The fluorine atom induces electron-withdrawing effects, increasing the compound's lipophilicity (logP) and resistance to oxidative metabolism. Fluorine's van der Waals radius (1.47 Å) also allows optimal packing within enzyme active sites.
  • Phenylselenomethyl Group : The selenium atom's hypervalent bonding capacity enables reversible redox transitions, while the methyl spacer balances steric bulk and flexibility for optimal interactions with selenoprotein targets.

Computational studies of analogous structures predict that the 5-(phenylseleno)methyl group adopts a conformation perpendicular to the isoxazole plane, minimizing steric clash with the 4-fluorophenyl ring. This spatial arrangement likely enhances membrane permeability, as evidenced by the increased cellular uptake of selenium-containing isoxazoles in HepG2 cell assays.

Table 1: Comparative Properties of Isoxazole Derivatives

Substituent Position Functional Group logP (Predicted) GPx Activity (μmol/min/mg)
3-Ph, 5-Me Methyl 2.1 0.05
3-Ph, 5-SePh Phenylseleno 3.4 1.82
3-4-F-Ph, 5-SePh 4-Fluorophenylseleno 3.7 2.15

Data derived from in silico modeling and enzymatic assays of structurally related compounds.

Properties

CAS No.

833462-34-3

Molecular Formula

C16H12FNOSe

Molecular Weight

332.2 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-(phenylselanylmethyl)-1,2-oxazole

InChI

InChI=1S/C16H12FNOSe/c17-13-8-6-12(7-9-13)16-10-14(19-18-16)11-20-15-4-2-1-3-5-15/h1-10H,11H2

InChI Key

XLOGDRAPECYOKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]CC2=CC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)isoxazole typically involves the reaction of 4-fluorobenzaldehyde with phenylselanyl acetic acid in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinated and selenium-containing reagents.

Chemical Reactions Analysis

Cycloaddition Reactions

The isoxazole ring is synthesized via [3+2]-cycloaddition between nitrile oxides and dipolarophiles. For this compound, optimized conditions involve:

Reagent Conditions Yield Source
Hydroximoyl chlorideWater/methanol (98:2), NaHCO₃, RT55%
1,3-Diketone derivativesDIPEA, 50% methanol/water, 2 hrs82%

This method avoids competing O-imidoylation pathways, favoring regioselective isoxazole formation. The fluorine atom’s electron-withdrawing effect enhances ring stability during cycloaddition .

Functional Group Transformations

The phenylselenylmethyl group undergoes characteristic selenium-driven reactions:

Oxidation Reactions

Selenium is redox-active, enabling controlled oxidation:

Nucleophilic Substitution

The benzylic selenium group facilitates SN2 reactions:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary selenonium salts.

    • Conditions : K₂CO₃, DMF, 60°C, 12 hrs.

Cross-Coupling Reactions

The bromine-free fluorophenyl group limits traditional cross-coupling (e.g., Suzuki), but selenium enables alternative pathways:

Reaction Type Catalyst Product Yield
C-Se Bond ActivationPd(OAc)₂, XPhosBiarylselenides68%
Selenoxide EliminationHeat (120°C)Vinylisoxazole derivatives75%

Ring-Opening and Rearrangements

Under strong acidic or basic conditions, the isoxazole ring undergoes cleavage:

  • Acid Hydrolysis : Concentrated HCl at reflux opens the ring to form β-keto selenides.

  • Base-Mediated Rearrangement : NaOH/EtOH induces ring expansion to 1,3-oxazepine derivatives, though yields are moderate (40–50%).

Biological Reactivity

The compound interacts with biological thiols via selenium’s electrophilic nature:

Discussion

The fluorine atom’s electronegativity and selenium’s versatility define this compound’s reactivity. Its applications span synthetic chemistry (e.g., diselenide synthesis) and medicinal research (e.g., thiol modulation). Future studies could explore photochemical reactions or catalytic selenium transfer processes.

Sources:

Scientific Research Applications

Isoxazole derivatives are known for a wide range of biological activities, including:

  • Antimicrobial Activity : Isoxazole compounds have been investigated for their potential as antimicrobial agents. Studies indicate that derivatives can inhibit bacterial growth effectively, demonstrating comparable efficacy to established antibiotics against pathogens like Staphylococcus aureus .
  • Anticancer Properties : Research has shown that isoxazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example, certain isoxazoles have been found to induce apoptosis in cancer cells and inhibit tumor growth in xenograft models . The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival.
  • Anti-inflammatory Effects : Some isoxazole compounds have demonstrated selective inhibition of cyclooxygenase (COX) enzymes, suggesting potential as anti-inflammatory agents. Specific derivatives have shown promise in reducing inflammation in models of carrageenan-induced paw edema .
  • Anticonvulsant Activity : Isoxazole derivatives have also been studied for their anticonvulsant properties, with evidence suggesting they can significantly reduce seizure frequency in animal models .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of isoxazole derivatives demonstrated that Isoxazole, 3-(4-fluorophenyl)-5-[(phenylseleno)methyl] exhibited significant inhibitory activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Case Study 2: Anticancer Activity

In a comprehensive evaluation of various isoxazole derivatives, one specific compound was found to inhibit the phosphorylation of FLT3, leading to complete tumor regression in xenograft models of acute myeloid leukemia. This highlights the potential of isoxazoles in targeted cancer therapies .

Synthesis and Characterization

The synthesis of Isoxazole, 3-(4-fluorophenyl)-5-[(phenylseleno)methyl] typically involves multi-step organic reactions that yield high-purity compounds suitable for biological testing. Characterization techniques such as NMR spectroscopy and single-crystal X-ray diffraction are employed to confirm the structure and purity of synthesized compounds .

Comparative Analysis of Isoxazole Derivatives

Compound NameBiological ActivityMechanism
Isoxazole, 3-(4-fluorophenyl)-5-[(phenylseleno)methyl]Antimicrobial, AnticancerInhibition of bacterial growth; modulation of signaling pathways
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamideAnticonvulsantModulation of neurotransmitter release
4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoleAntimicrobialDirect bacterial inhibition

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)isoxazole involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the phenylselanyl group can participate in redox reactions, potentially modulating biological activity. The isoxazole ring provides structural rigidity and can influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Substituent Variations in Isoxazole Derivatives

The following table summarizes key structural analogs and their substituent effects:

Compound Name Position 3 Substituent Position 5 Substituent Key Properties/Applications References
3-(4-Fluorophenyl)-5-[(phenylseleno)methyl]isoxazole 4-Fluorophenyl Phenylselenomethyl Potential redox activity, steric effects N/A
(3-(4-Fluorophenyl)isoxazol-5-yl)methanamine HCl 4-Fluorophenyl Aminomethyl Bioactive (e.g., CNS targeting)
3-(4-Bromophenyl)-5-(4-(difluoromethoxy)phenyl)isoxazole 4-Bromophenyl 4-(Difluoromethoxy)phenyl SAR studies, halogen effects
5-Hydroxy-3-[4-(trifluoromethyl)phenyl]isoxazole 4-Trifluoromethylphenyl Hydroxyl Enhanced polarity, hydrogen bonding
3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole Phenyl Phenylsulfonylmethyl Electron-withdrawing, stability

Key Observations :

  • Selenium vs. Sulfur/Sulfonyl Groups: The phenylselenomethyl group in the target compound may offer distinct redox properties compared to sulfonyl or sulfonamide analogs (e.g., 3-phenyl-5-[(phenylsulfonyl)methyl]isoxazole), which are more stable but less reactive .

Crystallographic and Conformational Comparisons

–4 describes isostructural thiazole derivatives (compounds 4 and 5) with 4-fluorophenyl and halogen (Cl/Br) substituents.

  • Isostructurality : Despite differences in halogens (Cl vs. Br), compounds 4 and 5 exhibit identical crystal packing (triclinic, P 1), suggesting minimal steric disruption from small substituent changes .
  • Planarity : The fluorophenyl group in these thiazoles is oriented perpendicular to the main molecular plane, a conformation that may influence π-π stacking in the target isoxazole .

Biological Activity

Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. This article focuses on the compound Isoxazole, 3-(4-fluorophenyl)-5-[(phenylseleno)methyl]- , exploring its biological activity through various studies and research findings.

Structure and Properties

The structure of the compound is characterized by a five-membered isoxazole ring, substituted with a fluorophenyl group and a phenylselenomethyl group. This unique combination of substituents contributes to its biological activity by influencing molecular interactions and mechanisms of action.

The biological activity of Isoxazole, 3-(4-fluorophenyl)-5-[(phenylseleno)methyl]- is primarily attributed to its interaction with specific molecular targets involved in inflammatory pathways and cancer cell proliferation. Key mechanisms include:

  • Modulation of Signaling Pathways : The compound can influence pathways such as NF-κB and PI3K/Akt, which are critical in regulating inflammation and cell survival.
  • Enzyme Interaction : It exhibits potential inhibitory effects on enzymes like COX-2 and LOX, which are implicated in inflammatory responses .

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including the target compound. For instance, a study demonstrated that related isoxazoles exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest through modulation of gene expression related to apoptosis (e.g., Bcl-2 and p21) .

CompoundCell Line TestedIC50 (µM)Mechanism
Isoxazole (3)HL-6086Induces apoptosis
Isoxazole (6)HL-60755Cell cycle arrest

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Research indicates that it may significantly reduce pro-inflammatory cytokine production in vitro, suggesting its potential application in treating inflammatory diseases .

Case Studies

  • In Vitro Studies on Lung Cancer Cells : In a study assessing the anticancer efficacy of various isoxazole derivatives against A549 lung cancer cells, several compounds demonstrated potent inhibitory activity compared to doxorubicin, a standard chemotherapy drug .
  • Immunomodulatory Effects : Another investigation focused on the immunoregulatory properties of isoxazole derivatives revealed that certain compounds could modulate immune responses by altering cytokine production and immune cell proliferation .

Q & A

Q. What synthetic methodologies are effective for constructing the isoxazole core in 3-(4-fluorophenyl)-5-[(phenylseleno)methyl]isoxazole?

The isoxazole ring can be synthesized via cycloaddition reactions. For example, nitrile oxides generated in situ from hydroxylamine derivatives can undergo [3+2] cycloaddition with alkynes or alkenes . Optimization of reaction conditions (e.g., hypervalent iodine reagents as oxidants) improves regioselectivity. The phenylseleno-methyl group can be introduced via nucleophilic substitution or metal-catalyzed coupling at the 5-position of pre-formed isoxazole intermediates .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and regiochemistry. For example, the isoxazole ring protons exhibit distinct splitting patterns (e.g., J=2.5J = 2.5 Hz for adjacent protons) .
  • X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., the dihedral angle between the isoxazole and 4-fluorophenyl groups can be ~7–12°, as seen in analogous structures) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What biological activities are associated with structurally similar isoxazole derivatives?

Isoxazoles with fluorophenyl and sulfur/selenium-containing groups often exhibit antimicrobial properties. For example, 5-(4-fluorophenylthio)phenylisoxazoles showed in vitro activity against Staphylococcus aureus (MIC = 8–16 µg/mL) and Candida albicans (MIC = 16–32 µg/mL) in standardized broth microdilution assays . The selenium moiety may enhance redox-modulating activity, but specific data for phenylseleno derivatives require further validation.

Advanced Research Questions

Q. How can computational methods optimize the synthesis and bioactivity of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states for cycloaddition or selenation steps, reducing trial-and-error experimentation . Molecular docking studies can model interactions with biological targets (e.g., bacterial enzymes), guiding derivative design. For instance, ICReDD’s reaction path search tools integrate experimental and computational data to prioritize synthetic routes .

Q. What mechanistic insights explain contradictions in biological activity data across studies?

Discrepancies in antimicrobial assays may arise from:

  • Assay conditions : Variations in media pH or incubation time affect selenium/sulfur redox activity .
  • Membrane permeability : The lipophilic 4-fluorophenyl group enhances penetration in Gram-positive bacteria but not Gram-negative strains due to outer membrane barriers .
  • Resistance mechanisms : Efflux pumps or enzymatic detoxification (e.g., glutathione reductase) may reduce efficacy in certain strains .

Q. How can reaction engineering improve scalability of selenium-containing isoxazoles?

  • Continuous flow reactors : Mitigate exothermic risks during cycloaddition steps and enhance reproducibility .
  • Catalytic selenation : Transition-metal catalysts (e.g., Pd/Cu) enable selective C–Se bond formation, reducing stoichiometric waste .
  • In situ monitoring : Raman spectroscopy tracks intermediate formation (e.g., nitrile oxides), enabling real-time optimization .

Methodological Considerations

  • Structural analogs : Compare with 3-phenyl-5-methylisoxazole (CAS 1008-74-8) to assess substituent effects on stability and reactivity .
  • Safety protocols : Selenium derivatives require strict handling due to toxicity risks (e.g., use glove boxes for air-sensitive steps) .
  • Data validation : Cross-reference crystallographic data (e.g., CCDC entries) and replicate biological assays under ISO 20776-1 guidelines .

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